molecular formula C14H15N B1265655 N-Benzyl-N-methylaniline CAS No. 614-30-2

N-Benzyl-N-methylaniline

Cat. No. B1265655
CAS RN: 614-30-2
M. Wt: 197.27 g/mol
InChI Key: LXZGVFCKZRHKMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-methylanilines, including N-Benzyl-N-methylaniline, often involves the conversion of benzylic azides in the presence of a Bronsted or Lewis acid and Et3SiH, demonstrating an efficient method for producing these compounds. For example, the combination of SnCl4Et3SiH with 4-n-butylbenzyl azide forms an aminodiazonium trichlorostannate(II), which rearranges to an iminium salt, subsequently reduced to N-methyl-4-n-butylaniline by Et3SiH (López & Nitzan, 1999).

Molecular Structure Analysis

The electronic structures and conformations of N-Benzyl-N-methylaniline and its derivatives have been extensively studied, revealing detailed insights into their molecular conformations. Photoelectron spectroscopy has been employed to study these molecules, providing estimates of twist angles and understanding the effects of methyl substitution on the molecular structure (Akaba et al., 1980).

Chemical Reactions and Properties

N-Benzyl-N-methylaniline participates in various chemical reactions, including oxidative direct cyclization with electron-deficient alkenes under CuCl(2)/O(2) catalysis, yielding tetrahydroquinolines in good yields. This highlights its reactivity and potential in synthesizing complex organic structures (Nishino et al., 2011).

Physical Properties Analysis

The physical properties of N-Benzyl-N-methylaniline and related compounds have been characterized through various techniques such as powder X-ray diffraction (PXRD), Fourier transform infrared spectroscopy (FTIR), and UV–vis–Near IR spectroscopy. These studies provide valuable information on the compound's crystalline structure, vibrational modes, and optical properties, essential for understanding its behavior in different environments (Kalaivanan & Srinivasan, 2017).

Chemical Properties Analysis

The chemical properties of N-Benzyl-N-methylaniline, such as its behavior in reactions involving carbonyl compounds, have been explored through spectrophotometric assays. These studies demonstrate its reactivity and its potential utility in identifying and measuring microgram amounts of various compounds, showcasing its versatility in chemical analysis and synthesis (Paz et al., 1965).

Scientific Research Applications

Microsomal Metabolism

  • Microsomal Formation and Metabolism: N-Benzyl-N-methylaniline (NBNMA) undergoes metabolism in liver microsomes, producing N-dealkylated and p-hydroxylated phenolic metabolites but not the corresponding amide or N-oxide metabolites. This indicates that nitrones are essential intermediate metabolites for the formation of amides from secondary aromatic amines through a chemical rearrangement involving an oxaziridine intermediate. The carbinolamine produced from NBNMA does not seem stable enough to allow further oxidation to the amide, leading to the breakdown of this intermediate into dealkylation products (Küçükgüzel, Ulgen, & Gorrod, 1999).

Chemical Synthesis and Reactions

  • Formation of N-Methylanilines: In the presence of a Bronsted or Lewis acid and Et3SiH, benzylic azides are efficiently converted into N-methylanilines. This process includes a rearrangement to an iminium salt and subsequent reduction to N-methyl-4-n-butylaniline (López & Nitzan, 1999).
  • Electrocatalytic Oxidation: N-alkyl-N-methylanilines undergo electrocatalytic oxidation using a nitroxyl radical, leading to the direct formation of N-alkylformanilides in the presence of H2O with high conversion, efficiency, and selectivity (Kashiwagi & Anzai, 2001).
  • Copper-Catalyzed Cyclization: The oxidative direct cyclization of N-methylanilines with electron-deficient alkenes, under CuCl(2)/O(2) catalysis, effectively produces tetrahydroquinolines (Nishino, Hirano, Satoh, & Miura, 2011).

Spectroscopy and Photoelectrochemistry

  • Spectroscopic Studies: Substituted polyanilines, including poly(N-methylaniline), have been examined through photoelectrochemical and spectroscopic techniques, revealing insights into their properties and the impacts of various substitutions (Kilmartin & Wright, 1999).

Biological Interactions and DNA Binding

  • DNA Adduct Formation: N-Nitroso-N-methylaniline forms an unstable triazene adduct with adenine in DNA both in vitro and in vivo, suggesting a potential mechanism for its carcinogenicity (Koepke, Kroeger-Koepke, & Michejda, 1990).

Additional Applications

  • Efficient Synthesis: High-spin meta-para-oligoanilines have been synthesized through palladium-catalyzed coupling reactions, providing stable oligo(cation radical)s at ambient temperature, evidenced by ESR spectroscopy (Struijk & Janssen, 1999).

Safety And Hazards

N-Benzyl-N-methylaniline is considered hazardous . It is a combustible liquid and may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for N-Benzyl-N-methylaniline are not mentioned in the search results, its use as a building block in the synthetic preparation of fused tetrahydroquinolines suggests potential applications in organic synthesis .

properties

IUPAC Name

N-benzyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGVFCKZRHKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060630
Record name Benzenemethanamine, N-methyl-N-phenyl-
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methylaniline

CAS RN

614-30-2
Record name N-Benzyl-N-methylaniline
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Record name N-Methyl-N-phenylbenzylamine
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Record name N-Benzyl-N-methylaniline
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Record name Benzenemethanamine, N-methyl-N-phenyl-
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Record name Benzenemethanamine, N-methyl-N-phenyl-
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Record name N-benzyl-N-methylaniline
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Record name N-METHYL-N-PHENYLBENZYLAMINE
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Synthesis routes and methods I

Procedure details

60% dispersion of sodium hydride in mineral oil (2.37 g, 0.0592 mol) was added to a solution of N-phenyl-N-benzylamine (10.33 g, 0.0564 mol) in anhydrous N,N-dimethylformamide (200 mL) at 0° C. The reaction mixture was warmed up to ambient temperature and stirred for 45 min. lodomethane (7.99 g, 0.0564 mol) was added dropwise and the stirring at ambient temperature was continued under an atmosphere of nitrogen for 20 hours. The solvent was removed under reduced pressure and the residue partitioned between ethyl acetate (250 mL) and water (200 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (2:98) as mobile phase to yield N-benzyl-N-methyl-N-phenylamine (4.4 g, 0.0223 mol) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

60% dispersion of sodium hydride in mineral oil (2.37 g, 0.0592 mol) was added to a solution of N-phenyl-N-benzylamine (10.33 g, 0.0564 mol) in anhydrous N,N-dimethylformamide (200 mL) at 0° C. The reaction mixture was warmed up to ambient temperature and stirred for 45 min. Iodomethane (7.99 g, 0.0564 mol) was added dropwise and the stirring at ambient temperature was continued under an atmosphere of nitrogen for 20 hours. The solvent was removed under reduced pressure and the residue partitioned between ethyl acetate (250 mL) and water (200 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (2:98) as mobile phase to yield N-benzyl-N-methyl-N-phenylamine (4.4 g, 0.0223 mol) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
10.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.99 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The general procedure under argon was followed using copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (425 mg, 2.00 mmol), N-methylbenzylamine (155 μL, 1.20 mmol), iodobenzene (112 μL, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) at 90° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-methyl-N-phenylbenzylamine (146 mg, 74% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Brenner, E.; Schneider, R.; Fort, Y. Tetrahedron 1999, 55, 12829-12842.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
155 μL
Type
reactant
Reaction Step Two
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
19 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
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Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
0.5 mmol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
I Tabushi, T Nabeshima, H Kitaguchi… - Journal of the …, 1982 - ACS Publications
However, for further sophistication of enzyeme models by the use of cyclodextrins (CD) it is necessary and important to functionalize cyclodextrins with two different functional groups X …
Number of citations: 50 pubs.acs.org
I Küçükgüzel, M Ülgen, JW Gorrod - Il Farmaco, 1999 - Elsevier
… In the present study, the in vitro microsomal metabolism of a tertiary aniline, N-benzyl-N-methylaniline (NBNMA) was studied to determine whether this compound produces an amide …
Number of citations: 7 www.sciencedirect.com
E SAwICKI, JL NOE, FT Fox - Ei: LLELIIGIS, 1961 - lib3.dss.go.th
… N, N-Dimethylaniline 632 100 B 1 B 17 N-Methyl-N-ethylaniline 633 80 E 5 B 17 N, N-Diethylaniline 635 72 B 5 B 11 N-AIlyl-N-methylaniline 632 83 JE 5 B i 1 N-Benzyl-N-methylaniline …
Number of citations: 0 lib3.dss.go.th
AR Lepley, AG Giumanini - The Journal of Organic Chemistry, 1966 - ACS Publications
N-(n-Pentyl)-and N-benzyl-N-methylaniline were formed on reaction of dimethylaniline, iodobenzene, and n-butyllithium. When iodobenzene was replaced with 1-iodobutane, only N-(n-…
Number of citations: 12 pubs.acs.org
AR Lepley, AG Giumanini, AB Giumanini… - The Journal of Organic …, 1966 - ACS Publications
… The formation of N-benzyl-N-methylaniline by a substitution was not observed. … Since iodobenzene gives a totally different product, N-benzyl-N-methylaniline, when treated with di…
Number of citations: 23 pubs.acs.org
G Li, X Huang, L Zhang - Angewandte Chemie, 2008 - Wiley Online Library
… Indeed, the treatment of 2-ethynyl-N-benzyl-N-methylaniline (R 1 =H) with IPrAuNTf 2 (5 mol %; Tf=trifluoromethanesulfonyl) led to the formation of an inseparable mixture of 3-benzyl-1-…
Number of citations: 149 onlinelibrary.wiley.com
P Frøyen, J Skramstad - Tetrahedron letters, 1998 - Elsevier
… The reactions afforded in both cases minor yields of two amines only: N-methylaniline and N-benzyl-N-methylaniline. N-Benzyl-N,N-diethylamine was not detected. …
Number of citations: 6 www.sciencedirect.com
Y Yamamoto, E Shimizu, K Ban, Y Wada, T Mizusaki… - ACS …, 2020 - ACS Publications
… The residue was purified by silica-gel column chromatography (n-hexane/EtOAc = 10:1) to give N-benzyl-N-methylaniline (557 mg, 2.83 mmol) in a 71% yield. Yellow oil; 1 H NMR (400 …
Number of citations: 20 pubs.acs.org
RD Hill, GD Meakins - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
The following correlations have been established for the infrared spectra of amines. An NMe group attached to, or contained in, an aromatic system gives a characteristic band between …
Number of citations: 55 pubs.rsc.org
JP Lorand… - 1972 - apps.dtic.mil
… via scavenger and viscosity studies for the thermal decompositions of t-butyl triphenylperacetate and phenylazotriphenylmethane, and the rearrangement of N-benzyl-N-methylaniline N-…
Number of citations: 2 apps.dtic.mil

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